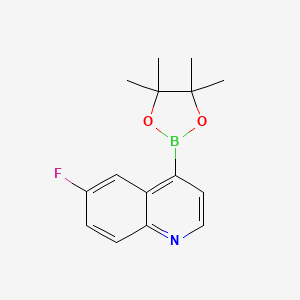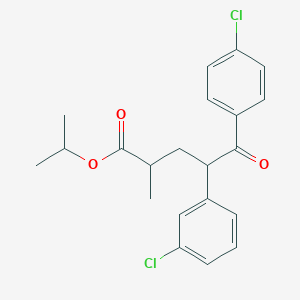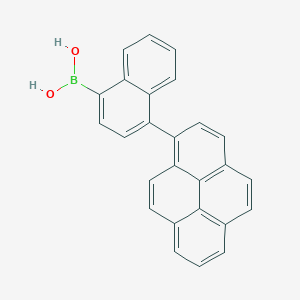
4,4-Diisopropyl-4,5-dihydro-2,2'-bioxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Diisopropyl-4,5-dihydro-2,2’-bioxazole is a chiral nitrogen ligand known for its utility in enantioselective synthesis. This compound, with the molecular formula C12H20N2O2, is characterized by its unique structure, which includes two isopropyl groups and a dihydro-bioxazole ring system .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diisopropyl-4,5-dihydro-2,2’-bioxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diisopropylamine with a suitable dihydroxy compound, followed by cyclization to form the bioxazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process often requires inert atmosphere conditions and specific temperature controls to maintain the integrity of the compound .
化学反応の分析
Types of Reactions: 4,4-Diisopropyl-4,5-dihydro-2,2’-bioxazole undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxazole derivatives.
Reduction: Reduction reactions can modify the dihydro-bioxazole ring, potentially leading to different bioxazole derivatives.
Substitution: Substitution reactions, particularly at the isopropyl groups, can yield a variety of substituted bioxazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and other electrophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted and modified bioxazole derivatives, which can have different properties and applications .
科学的研究の応用
4,4-Diisopropyl-4,5-dihydro-2,2’-bioxazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4,4-Diisopropyl-4,5-dihydro-2,2’-bioxazole primarily involves its role as a chiral ligand. It interacts with metal catalysts to facilitate enantioselective reactions, thereby influencing the formation of specific enantiomers. The molecular targets and pathways involved include coordination with metal centers and stabilization of transition states during catalytic cycles .
類似化合物との比較
- 4,4’-Diisopropyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole
- 4,4’-Diisopropyl-4,5,4’,5’-tetrahydro[2.2]bioxazolyl
- 4,4’-Diisopropyl-4,4’,5,5’-tetrahydro-2,2’-bi-1,3-oxazole
Uniqueness: 4,4-Diisopropyl-4,5-dihydro-2,2’-bioxazole is unique due to its specific chiral properties and its ability to act as a ligand in enantioselective synthesis. Its structure allows for effective coordination with metal catalysts, making it particularly valuable in the synthesis of enantiomerically pure compounds .
特性
分子式 |
C12H18N2O2 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC名 |
2-(1,3-oxazol-2-yl)-4,4-di(propan-2-yl)-5H-1,3-oxazole |
InChI |
InChI=1S/C12H18N2O2/c1-8(2)12(9(3)4)7-16-11(14-12)10-13-5-6-15-10/h5-6,8-9H,7H2,1-4H3 |
InChIキー |
FPZAYTQHEQTITH-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1(COC(=N1)C2=NC=CO2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 9-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B13355742.png)


![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355763.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B13355775.png)


![2-(4-chloro-2-{[(3-hydroxypropyl)amino]methyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B13355785.png)
![N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-3-(1H-tetraazol-1-yl)propanamide](/img/structure/B13355787.png)
![Rel-(1R,4S)-4-(tert-butyl)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4,5-dihydrooxazole](/img/structure/B13355799.png)

![3-[(Propylsulfanyl)methyl]-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355826.png)
![11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one](/img/structure/B13355828.png)
